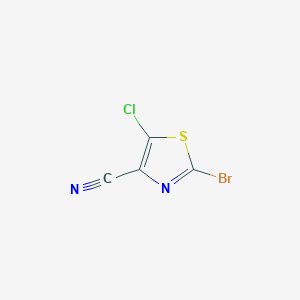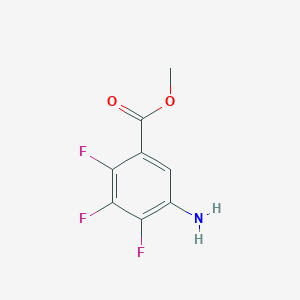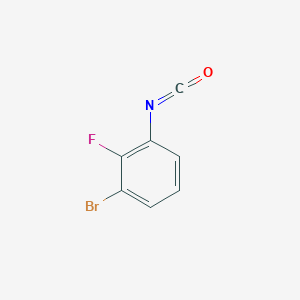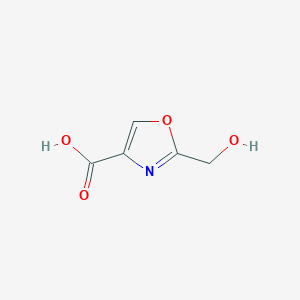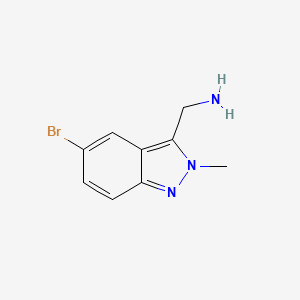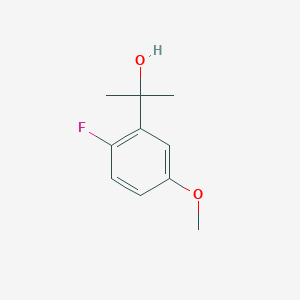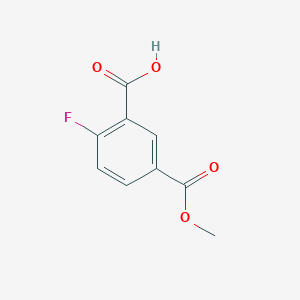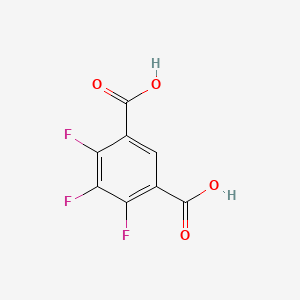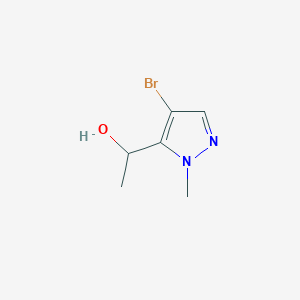![molecular formula C7H5N3O B7900581 [1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde](/img/structure/B7900581.png)
[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with an aldehyde functional group at the 3-position of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields of the desired product . Another method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times .
化学反应分析
Types of Reactions: [1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in multicomponent reactions to form complex molecules .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include dimethyl acetylenedicarboxylate, which reacts with the compound to form pyrimidone, pyrazole, and other adducts . Oxidative functionalization using I2-DMSO is another common reaction condition .
Major Products Formed: The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrimidones and pyrazoles, which are valuable intermediates in medicinal chemistry .
科学研究应用
[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde has numerous applications in scientific research. It is used in the design and synthesis of novel compounds with potential biological activities. For example, derivatives of this compound have been evaluated for their inhibitory activities against c-Met/VEGFR-2 kinases and their antiproliferative activities against cancer cell lines . Additionally, it has been studied for its antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .
作用机制
The mechanism of action of [1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s ability to form hydrogen bonds and interact with various functional groups contributes to its biological activity .
相似化合物的比较
Similar Compounds: Similar compounds to [1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde include other triazolopyridine derivatives, such as [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[4,3-a]pyrazine . These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde functional group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its potential for various biological applications make it a valuable scaffold in medicinal chemistry .
属性
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-7-9-8-6-3-1-2-4-10(6)7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTPLKVNXSJTRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
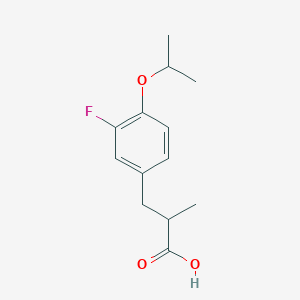
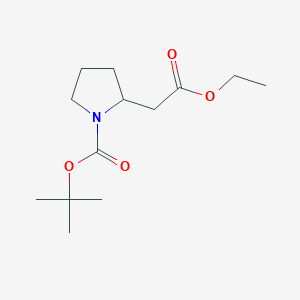
![Ethyl 2-(methylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B7900518.png)
